![molecular formula C24H20FNO4S B2485176 6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one CAS No. 872198-98-6](/img/structure/B2485176.png)
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolinone ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The sulfonyl group would be attached to one of the carbon atoms on the benzene ring, and the methoxyphenyl and methylphenyl groups would be attached to the nitrogen atom in the pyridine ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinolinone group could potentially undergo reactions at the carbonyl group or at the nitrogen atom. The sulfonyl group could potentially be involved in substitution reactions, and the methoxyphenyl and methylphenyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum.Applications De Recherche Scientifique
1. Fluorescence in Aqueous Media
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one and its derivatives, particularly 6-methoxy-4-quinolone, exhibit strong fluorescence with a large Stokes' shift in aqueous media, making it a potentially valuable fluorophore for biomedical analysis. The fluorescence intensity of this compound remains stable across a wide pH range, and it demonstrates high stability against light and heat, which is advantageous for long-term applications in various environmental conditions (Hirano et al., 2004).
2. Anticancer Activity
Some derivatives of this compound, specifically 1,2,4-triazolo[4,3-a]-quinoline derivatives, have been designed and synthesized to meet the structural requirements essential for anticancer activity. These derivatives have exhibited significant cytotoxicity against certain cancer cell lines, suggesting their potential use in cancer treatment (B. N. Reddy et al., 2015).
3. COX-2 Inhibition for Anti-inflammatory Activity
Derivatives like 2,3-diarylpyrazines and quinoxalines have been synthesized and evaluated for cyclooxygenase (COX-1/COX-2) inhibitory activity. Some compounds in this series have shown selective COX-2 inhibitory activity, which is significant for developing anti-inflammatory drugs (Singh et al., 2004).
4. Antibacterial Activity
The compound and its derivatives have also been studied for their antibacterial properties. For instance, 2-sulfonylquinolone derivatives have shown effectiveness against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as key intermediates in the synthesis of broad-spectrum antibacterial agents (Hashimoto et al., 2007).
5. Quantitative Structure-Cytotoxicity Relationship (QSCR)
The compound's analogues, particularly 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones, have been analyzed for cytotoxic effects on human cancer cell lines. The QSCR analysis aids in understanding the cytotoxicity-inducing structural parameters and designing potential anti-cancer drugs (Joon et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-4-3-5-17(12-16)14-26-15-23(24(27)21-13-18(25)6-11-22(21)26)31(28,29)20-9-7-19(30-2)8-10-20/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIVHUVAGFXMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

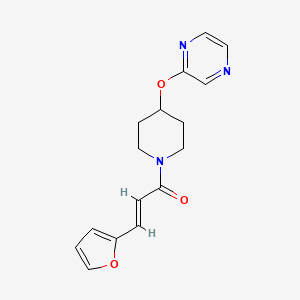
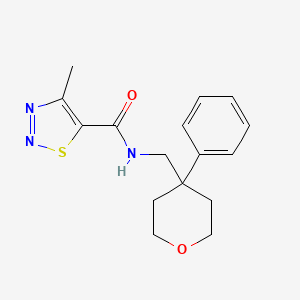
![Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2485098.png)
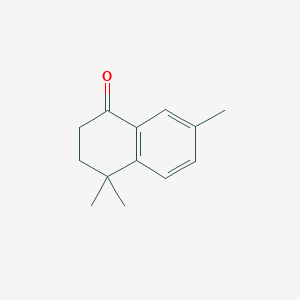
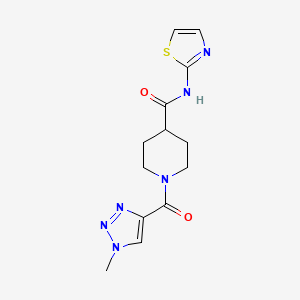
![6-butyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2485103.png)
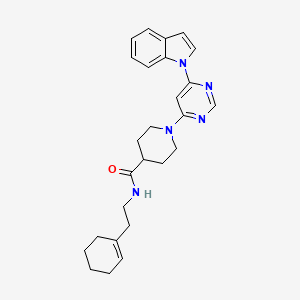
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)
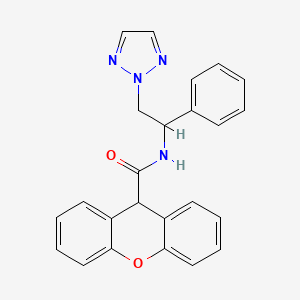
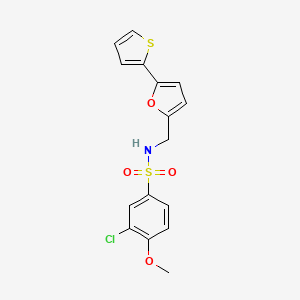
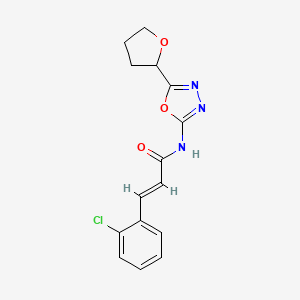
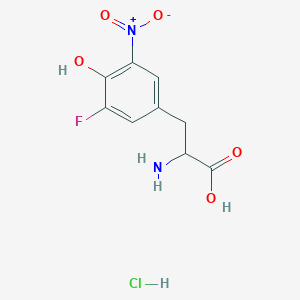
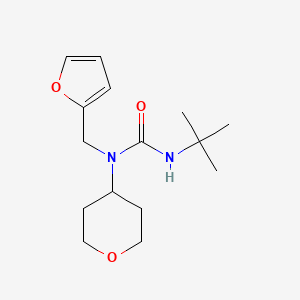
![8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2485116.png)